molecular formula C13H15FN2O2 B1397228 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 1047655-95-7

3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

カタログ番号: B1397228
CAS番号: 1047655-95-7
分子量: 250.27 g/mol
InChIキー: FQIMMUOGSMFIEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CID 56773877) is a spirocyclic chemical compound with the molecular formula C 13 H 15 FN 2 O 2 . This structure is part of a class of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives that have been identified as neuropeptide Y5 receptor antagonists, positioning them as key candidates for research into the treatment of eating disorders such as binge eating and obesity . Earlier research into this structural scaffold also explored its potential as an alpha-adrenergic receptor antagonist for studying cardiovascular functions . The spirocyclic core of this compound is of significant interest in medicinal chemistry. Spirocycles possess a rigid, three-dimensional structure that can lead to high binding affinity and selectivity for biological targets, while also potentially reducing off-target activity . The incorporation of the 4-fluorophenyl substituent at the 3-position is a common strategy to modulate the compound's electronic properties, lipophilicity, and overall interaction with enzyme binding sites . This product is intended for research and development purposes in a laboratory setting only. It is strictly for research use and is not certified for human or veterinary diagnostic or therapeutic applications.

特性

IUPAC Name

3-(4-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c14-10-1-3-11(4-2-10)16-9-13(18-12(16)17)5-7-15-8-6-13/h1-4,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIMMUOGSMFIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化学分析

Biochemical Properties

3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is phospholipase D2 (PLD2). Phospholipase D2 catalyzes the conversion of phosphatidylcholine to phosphatidic acid, a lipid second messenger involved in various cellular processes. The inhibition of phospholipase D2 by this compound leads to a decrease in phosphatidic acid levels, which can affect cell signaling pathways and cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phospholipase D2 by this compound can lead to alterations in the phosphatidic acid-mediated signaling pathways, affecting processes such as cell proliferation, apoptosis, and migration.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of phospholipase D2, inhibiting its enzymatic activity and reducing the production of phosphatidic acid. This inhibition can lead to downstream effects on cell signaling pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular functions, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit phospholipase D2 activity and modulate cell signaling pathways without causing significant toxicity. At higher doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed and excreted. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, the compound can bind to intracellular proteins and accumulate in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its appropriate subcellular sites.

生物活性

3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, a compound with the CAS number 1047655-95-7, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₃H₁₅FN₂O₂
  • Molecular Weight : 250.28 g/mol
  • Melting Point : 114–115 °C

Structural Representation :
The compound features a spirocyclic structure that is characteristic of various biologically active molecules. Its fluorophenyl group may contribute to its interaction with biological targets.

Research into the biological activity of spirocyclic compounds suggests that they may interact with multiple receptor systems. The presence of the diazaspiro framework is known to influence binding affinity and selectivity towards certain receptors, including:

  • Opioid Receptors : Compounds with similar structures have shown potential as dual m-opioid receptor agonists and s1 receptor antagonists, indicating a possible analgesic effect.

Pharmacological Effects

Several studies have investigated the pharmacological effects of related compounds, which can provide insights into the potential activities of this compound:

  • Analgesic Activity : Compounds in the same class have demonstrated significant pain-relieving effects in animal models.
  • CNS Activity : Some spirocyclic derivatives have been noted for their central nervous system effects, potentially influencing mood and anxiety levels.

Case Studies and Research Findings

A review of literature highlights various studies that explore the biological activities of related spirocyclic compounds:

StudyFocusFindings
Synthesis and PharmacologyInvestigated 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual ligands for opioid receptors; provided a basis for understanding similar structures.
Drug DevelopmentDiscussed synthetic routes for spirocyclic drugs; emphasized the importance of structural modifications in enhancing biological activity.

These findings suggest that modifications on the base structure can significantly alter pharmacological profiles.

科学的研究の応用

Structural Information

The compound features a spirocyclic structure that includes both nitrogen and oxygen atoms, contributing to its potential biological activity. The presence of the fluorine atom is also significant, as it can influence the compound's interaction with biological targets.

Medicinal Chemistry

3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has been explored for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for the development of new drugs targeting various diseases.

Neuropharmacology

The compound's structural features may also make it relevant in neuropharmacological studies. Compounds that modulate neurotransmitter systems are of great interest for treating neurological disorders such as depression and anxiety.

Research Insights

Preliminary studies on related compounds have shown interactions with serotonin and dopamine receptors, indicating that further research on this compound could yield insights into its effects on mood regulation and cognitive function.

Material Science

In addition to biological applications, this compound may have utility in material science due to its unique chemical structure. Its ability to form stable complexes could be leveraged in developing new materials with specific properties.

Example Application: Polymer Chemistry

The incorporation of spirocyclic compounds into polymer matrices has been shown to enhance mechanical properties and thermal stability. Future research could explore the synthesis of polymers incorporating this compound to evaluate these effects.

類似化合物との比較

Structural Modifications and Substituent Effects

The pharmacological profile of spirocyclic compounds is highly dependent on substituents. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity Reference
3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Target) 4-Fluorophenyl at 3-position ~250.27* Inferred GPCR modulation N/A
GSK682753A 4-Chlorophenyl, 3,4-dichlorobenzyl 489.77 EBI2 inverse agonist (IC₅₀ = 9 nM)
Fenspiride 2-Phenylethyl at 8-position 275.35 Anti-inflammatory, bronchodilatory
3-(3-Fluorophenyl) analog 3-Fluorophenyl at 3-position 250.27 Undisclosed (structural isomer)
8-[3-(Bis(4-fluorophenyl)methoxy)propyl] analog Bis(4-fluorophenyl)methoxypropyl at 8-position 502.59 Undisclosed (complex substituent)

*Estimated based on similar analogs.

Key Observations:
  • Fluorine Position Matters : The 4-fluorophenyl group in the target compound likely enhances electronic interactions (e.g., dipole or hydrogen bonding) compared to the 3-fluorophenyl isomer . Fluorine’s electronegativity may improve target affinity and metabolic stability.
  • Substituent Bulk : Compounds with bulky groups (e.g., bis(4-fluorophenyl)methoxypropyl in ) exhibit higher molecular weights (>500 g/mol), which may reduce oral bioavailability compared to the target compound’s simpler structure.
  • Core Modifications : Fenspiride’s 8-phenylethyl substituent confers anti-inflammatory activity, highlighting how positional changes on the spirocyclic core redirect therapeutic applications .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : Fluorine atoms increase lipophilicity (logP), enhancing blood-brain barrier penetration. For instance, GSK682753A’s logP is ~4.5, while the target compound’s logP is estimated to be ~2.8 (similar to Fenspiride at 2.7) .
  • Solubility : Bulky substituents (e.g., in ) may reduce aqueous solubility, whereas the target compound’s compact structure likely balances solubility and membrane permeability.

Q & A

Q. Advanced

  • Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability and receptor binding via increased lipophilicity and resonance effects. For example, 4-fluorophenyl derivatives show improved anticonvulsant activity compared to non-fluorinated analogs .
  • Substituent position : Para-fluorine (vs. meta) maximizes steric and electronic complementarity in receptor pockets, as seen in EBI2 inhibitor studies .
  • Comparative SAR : Chlorophenylsulfonyl groups (electron-deficient) reduce activity in certain models, highlighting the need for balanced electronic properties .

How can researchers resolve contradictions in reported biological activities of structurally similar spirocyclic compounds?

Advanced
Contradictions arise due to:

  • Assay variability : Differences in cell lines (e.g., neuronal vs. non-neuronal) or in vivo models (e.g., seizure induction methods) .
  • Purity considerations : Impurities ≥5% (e.g., residual solvents) can skew results; rigorous HPLC or LC-MS validation is critical .
  • Pharmacokinetic factors : Bioavailability differences caused by substituent-driven logP variations (e.g., methyl vs. benzyl groups) .

What computational methods predict the binding affinity of this compound derivatives?

Q. Advanced

  • Molecular docking : Simulates interactions with targets like GABAA_A receptors or EBI2, using software (e.g., AutoDock) to prioritize substituents .
  • QSAR modeling : Correlates substituent properties (e.g., Hammett σ values) with bioactivity to guide design .
  • MD simulations : Assesses stability of ligand-receptor complexes over time, identifying critical hydrogen bonds or hydrophobic contacts .

What in vitro models evaluate the anticonvulsant potential of analogs?

Q. Advanced

  • Electrogenic assays : Measure inhibition of neuronal hyperexcitability in cultured hippocampal neurons .
  • Receptor binding : Competitive assays at GABAA_A or NMDA receptors to quantify IC50_{50} values .
  • Metabolic stability : Liver microsome assays predict pharmacokinetic profiles, crucial for lead optimization .

How are spirocyclic byproducts minimized during synthesis?

Q. Advanced

  • Steric control : Bulky substituents (e.g., tert-butyl) prevent undesired cyclization pathways .
  • Reaction monitoring : Real-time TLC or HPLC-MS detects intermediates, allowing rapid adjustment of reaction conditions .
  • Acid/base modulation : Controlled pH during lactamization avoids side reactions like over-oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。